![molecular formula C8H9NO B13508848 2-[(Oxiran-2-yl)methyl]pyridine CAS No. 96685-21-1](/img/structure/B13508848.png)
2-[(Oxiran-2-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxiran-2-yl)methyl]pyridine is a chemical compound that features both an oxirane (epoxide) ring and a pyridine ring. This compound is of significant interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-[(Oxiran-2-yl)methyl]pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with epichlorohydrin under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnetically recoverable nano-catalysts, has been explored to enhance reaction efficiency and facilitate product separation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Oxiran-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine diols.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(Oxiran-2-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-[(Oxiran-2-yl)methyl]pyridine involves its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can be opened by nucleophiles, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
2-Methylpyridine: This compound shares the pyridine ring but lacks the oxirane functionality, making it less versatile in certain reactions
Uniqueness: 2-[(Oxiran-2-yl)methyl]pyridine is unique due to the presence of both the oxirane and pyridine rings. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these features. Its reactivity and versatility make it a valuable intermediate in various fields of research and industry .
Eigenschaften
CAS-Nummer |
96685-21-1 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-4-9-7(3-1)5-8-6-10-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
LNYKQOAGWWBBLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)

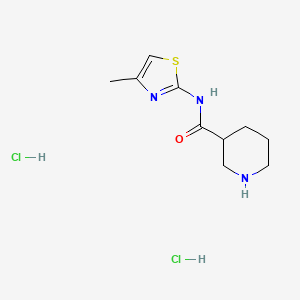
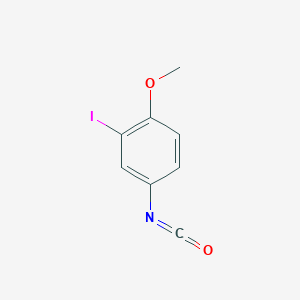
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
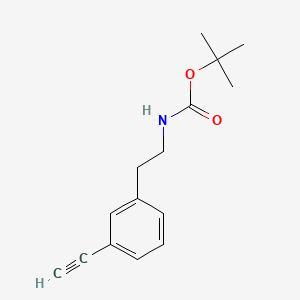
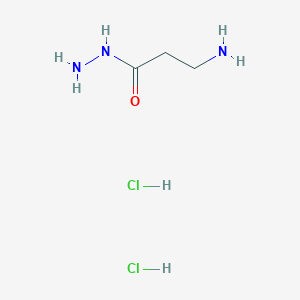
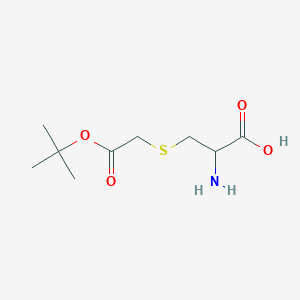
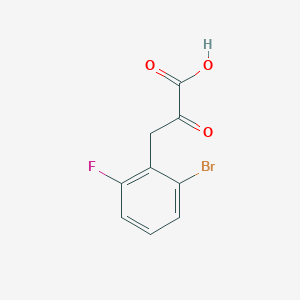
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
